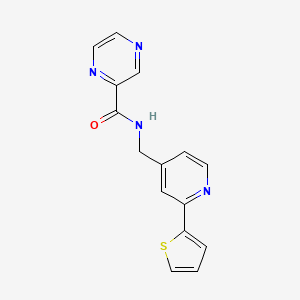

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide

説明

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-carboxamide core linked to a pyridine-thiophene hybrid scaffold. The pyrazine moiety is a nitrogen-rich aromatic ring, while the pyridine-thiophene component introduces π-conjugated electronic properties. The compound’s synthesis and derivatives are often compared to structurally analogous molecules to evaluate substituent effects on reactivity, stability, and bioactivity .

特性

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(13-10-16-5-6-18-13)19-9-11-3-4-17-12(8-11)14-2-1-7-21-14/h1-8,10H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABAKAASCHVGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled through a series of reactions to form the final compound. Key steps may include:

Formation of the thiophene intermediate: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the pyridine intermediate: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Coupling of intermediates: The thiophene and pyridine intermediates are then coupled using a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

化学反応の分析

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Substitution: The halogen atoms on the pyrazine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Hydrogen gas, palladium on carbon

Nucleophiles: Amines, thiols

Major Products Formed

Sulfoxides and sulfones: Formed from the oxidation of the thiophene ring

Amines: Formed from the reduction of nitro groups on the pyridine ring

Substituted pyrazines: Formed from nucleophilic substitution reactions

科学的研究の応用

Antiviral Properties

Research suggests that compounds similar to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide may exhibit antiviral activities. Pyrazine derivatives have been explored for their effectiveness against various viruses, including HIV and influenza. For instance, studies have indicated that specific pyrazine derivatives can inhibit reverse transcriptase enzymes, which are crucial for viral replication . This positions N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide as a potential lead compound for developing new antiviral agents.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens. The ability of this compound to form complexes with metal ions may enhance its biological activity by facilitating interactions with biological macromolecules.

Anti-inflammatory Effects

Pyrazine derivatives have also been studied for their anti-inflammatory properties. The presence of the carboxamide group may contribute to the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Preliminary studies indicate that related compounds have shown significant inhibition of COX activity, suggesting that N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide could be further evaluated for its anti-inflammatory potential .

Material Science Applications

The electronic properties of thiophene and pyrazine rings make this compound suitable for applications in material science. Its ability to engage in π–π stacking interactions can be leveraged in the development of organic semiconductors and photovoltaic materials. The incorporation of this compound into polymer matrices may enhance the electrical conductivity and optical properties of the resulting materials.

作用機序

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, this compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

類似化合物との比較

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- Substituent Effects : Chloro and trifluoromethyl groups (e.g., in 5b and 8b) enhance lipophilicity and metabolic stability, critical for membrane penetration in antimicrobial agents .

- Synthetic Efficiency : Piperidine-containing derivatives (e.g., compound 61) achieve near-quantitative yields due to optimized deprotection steps, contrasting with nitrophenyl analogs (e.g., compound 2), which suffer from lower yields due to steric hindrance .

Thiophene-Containing Analogs

Table 2: Thiophene-Based Derivatives

Key Observations :

- Thiophene Positioning : Thiophene at the 2-position (as in the target compound and 4a–h) enhances π-stacking interactions, improving binding to bacterial targets .

- Bioactivity Divergence : While thiophene-pyridine analogs (4a–h) show antibacterial efficacy, pyrimidine-thiophene hybrids (e.g., compound in ) prioritize anticancer activity, highlighting scaffold-dependent selectivity.

Physicochemical and Spectroscopic Comparisons

Table 3: Physical Properties of Selected Compounds

Key Observations :

- Melting Points : Piperazine-containing derivatives (e.g., 8c) exhibit higher melting points (>260°C) due to rigid, planar structures, whereas simpler analogs (e.g., 5b) lack such data .

- Spectral Signatures : Aromatic protons in pyrazine-carboxamides (e.g., 5b) resonate at δ 9.50–8.50 ppm, while thiophene protons appear at δ 7.40–7.17 ppm, aiding structural confirmation .

Table 4: Reported Bioactivities of Analogous Compounds

Key Observations :

- Antimycobacterial Focus : Pyrazine-carboxamides with halogenated aryl groups (e.g., 8b) show promise against M. tuberculosis, likely due to hydrophobic interactions with mycobacterial enzymes .

生物活性

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Formula: C₁₅H₁₂N₄OS

Molecular Weight: 296.3 g/mol

CAS Number: 2034597-29-8

The compound features a pyrazine core linked to a thiophene-pyridine moiety, which is significant for its biological properties.

1. Anticancer Activity

Research has indicated that derivatives of pyrazine compounds, including N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide, exhibit promising anticancer properties. A study highlighted that certain pyrazine derivatives demonstrated significant inhibition against various cancer cell lines, with IC₅₀ values ranging from 3.19 to 10.74 µM in different assays .

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 11 | HCT116 | 3.19 | Induces apoptosis |

| Compound 46 | MCF-7 | 10.4 | Inhibits cell proliferation |

| Compound 48 | BEL-7402 | 10.74 | Induces apoptosis via mitochondrial pathway |

2. Anti-inflammatory Effects

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide has shown potential anti-inflammatory activity, which is crucial for treating chronic inflammatory diseases. Studies have reported that similar compounds exhibit significant inhibition of COX enzymes, which are key mediators in inflammation .

Table 2: Anti-inflammatory Activity

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 5 | COX-1 | 0.04 ± 0.09 |

| Compound 6 | COX-2 | 0.04 ± 0.02 |

3. Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Research indicates that pyrazine derivatives can inhibit bacterial growth effectively, with some compounds exhibiting MIC values as low as 0.2 µg/mL against Mycobacterium tuberculosis .

The biological activities of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide can be attributed to several mechanisms:

- Inhibition of Key Enzymes: The compound's ability to inhibit enzymes like COX and various kinases contributes to its anti-inflammatory and anticancer effects.

- Induction of Apoptosis: Many studies report that compounds containing the pyrazine structure can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

- Antioxidant Activity: Some derivatives have shown antioxidant properties, which may protect cells from oxidative damage, further supporting their therapeutic potential .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrazine derivatives, including N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide). The results demonstrated that these compounds could significantly reduce tumor growth in vivo models, suggesting their potential as effective anticancer agents.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of related compounds in a rat model of carrageenan-induced paw edema. The study found that treatment with these pyrazine derivatives led to a marked reduction in edema compared to controls, indicating their therapeutic potential for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。